2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide is a complex organic compound that features a phenyl group, a thiophene ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the thiophene group. The final steps involve the formation of the butanamide structure through amide bond formation reactions. Specific reaction conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the imidazole ring produces imidazoline derivatives.
Scientific Research Applications
2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)butanamide
- 2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-phenyl-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)butanamide is unique due to its specific combination of functional groups. The presence of both the thiophene and imidazole rings provides a unique electronic structure that can interact with biological targets in distinct ways. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-phenyl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-15(14-7-4-3-5-8-14)19(23)20-11-10-18-21-13-16(22-18)17-9-6-12-24-17/h3-9,12-13,15H,2,10-11H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRRQWDSFRAIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.